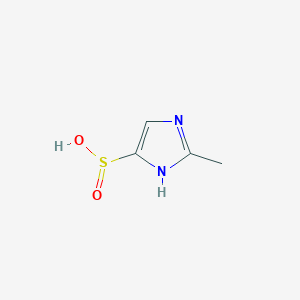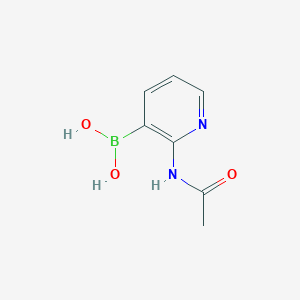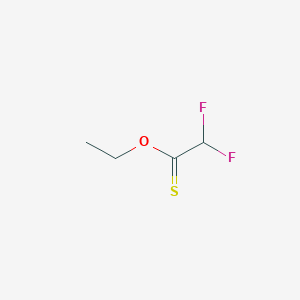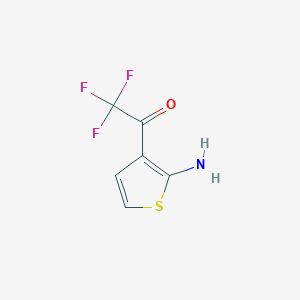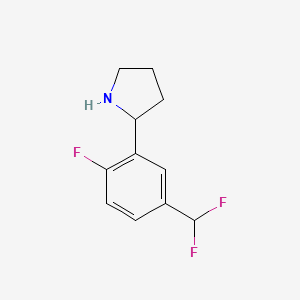
Methyl (r)-4-amino-6-chlorochromane-8-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride is a synthetic organic compound belonging to the class of chromanes Chromanes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino and chloro substituents. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Chromane Core Formation: The chromane core can be synthesized via a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of Amino and Chloro Groups: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The chloro group can be added via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol and an acid catalyst. The final hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions. For example, the amino group can be acylated using acyl chlorides, and the chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides for acylation, amines for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Reduced chromane derivatives.
Substitution: Acylated amino derivatives, substituted chromanes.
Aplicaciones Científicas De Investigación
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-4-amino-6-chlorochromane-8-carboxylate: Lacks the hydrochloride salt form.
4-Amino-6-chlorochromane-8-carboxylate: Lacks the methyl ester group.
6-Chlorochromane-8-carboxylate: Lacks both the amino and methyl ester groups.
Uniqueness
Methyl ®-4-amino-6-chlorochromane-8-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the amino group enhances its reactivity, while the chloro group provides additional sites for chemical modification. The methyl ester and hydrochloride salt forms improve its solubility and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
methyl (4R)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3/t9-/m1/s1 |
Clave InChI |
FPLJCEBTVGRQBI-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C1=CC(=CC2=C1OCC[C@H]2N)Cl |
SMILES canónico |
COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


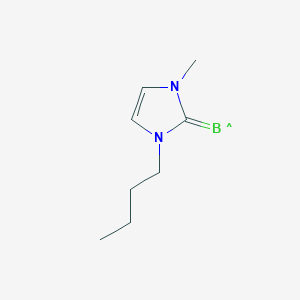

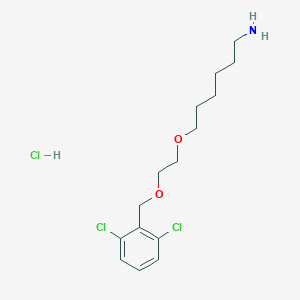
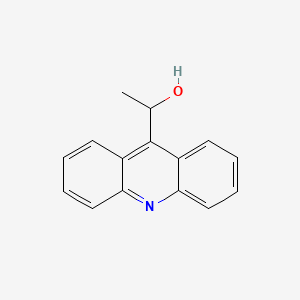
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
